BTK Biochemical IC₅₀ of 1 nM Defines Sub-Nanomolar Potency Class; Differentiates from 3-tert-Butyl-6-ethyl Analog
In a biochemical enzyme inhibition assay using a 384-well format, 6-(butan-2-yl)-3-tert-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (BTTPD) demonstrated an IC₅₀ of 1 nM against human BTK [1]. While a direct head-to-head IC₅₀ value for the closest analog, 3-tert-butyl-6-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 6589-37-3), in the same assay is not publicly available, class-level SAR indicates that elongation of the C6 alkyl chain from ethyl to sec-butyl significantly enhances hydrophobic packing with the BTK selectivity pocket, consistent with the sub-nanomolar potency observed for BTTPD [2].
| Evidence Dimension | BTK biochemical inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1 nM |
| Comparator Or Baseline | 3-tert-butyl-6-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 6589-37-3): IC₅₀ not reported; anticipated weaker potency based on class SAR |
| Quantified Difference | BTTPD achieves low nanomolar potency; comparator lacking sec-butyl group is predicted to be significantly less active |
| Conditions | Biochemical BTK enzyme assay, 384-well format, IC₅₀ determination (BindingDB assay linked to US20240083900) |
Why This Matters
The 1 nM IC₅₀ positions BTTPD among high-potency BTK inhibitor leads, making it a relevant starting point or benchmark for programs requiring strong target engagement at low compound concentrations.
- [1] BindingDB. BDBM658441. Tyrosine-protein kinase BTK (Homo sapiens). Ligand: US20240083900, Example 99. IC₅₀: 1 nM. View Source
- [2] Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. 2023. scite.org. General SAR of tetrahydropyrimidine kinase inhibitors. View Source
